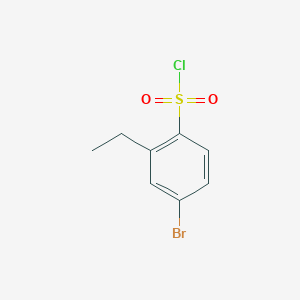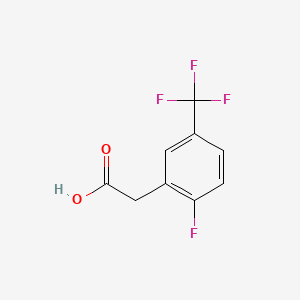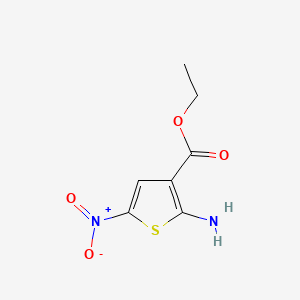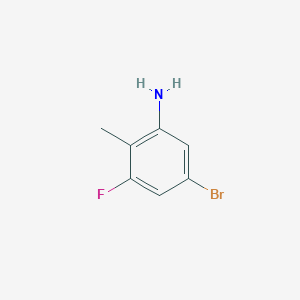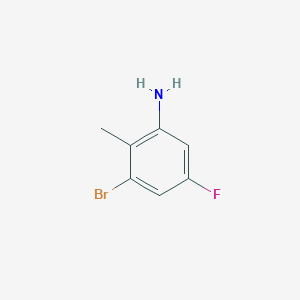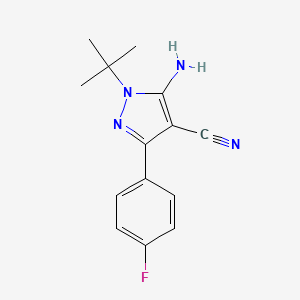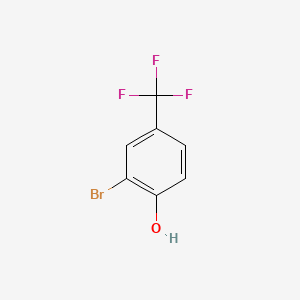
2-Bromo-4-(trifluoromethyl)phenol
Descripción general
Descripción
“2-Bromo-4-(trifluoromethyl)phenol” is a chemical compound with the CAS Number: 81107-97-3 . It has a molecular weight of 241.01 . The compound is typically in liquid form at room temperature .
Synthesis Analysis
The synthesis of “2-Bromo-4-(trifluoromethyl)phenol” involves several stages . One method involves heating a mixture of 4-trifluoromethyl-2-bromophenol, toluene, (1-ethoxyvinyl)tributyl stannane, and dichlorobis(triphenylphosphine)palladium at 100°C overnight . Another method involves adding bromine in DCM dropwise to a solution of 4-(trifluoromethyl)phenol in DCM at room temperature .
Molecular Structure Analysis
The molecular formula of “2-Bromo-4-(trifluoromethyl)phenol” is C7H4BrF3O . The structure of the compound can be represented as follows: c1cc(c(cc1C(F)(F)F)Br)O .
Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-4-(trifluoromethyl)phenol” are complex and can vary depending on the conditions . For instance, the compound can undergo reactions with Br- ions .
Physical And Chemical Properties Analysis
“2-Bromo-4-(trifluoromethyl)phenol” has a density of 1.8±0.1 g/cm3 . Its boiling point is 196.7±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.3±0.4 mmHg at 25°C . The flash point is 72.8±25.9 °C .
Aplicaciones Científicas De Investigación
However, “2-Bromo-4-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4BrF3O and a molecular weight of 241.01 g/mol . It’s a liquid at 20°C and has a specific gravity of 1.75 . It’s also known by other names such as 2-bromo-4-trifluoromethyl phenol, 3-bromo-4-hydroxybenzotrifluoride, phenol, 2-bromo-4-trifluoromethyl, and others .
Organic Synthesis
This compound is widely used in organic synthesis reactions as a catalyst, intermediate, or starting material .
Preservative
It can be used as a raw material for preservatives . Preservatives are substances or chemicals that are added to products such as foods, pharmaceuticals, paints, biological samples, wood, etc., to prevent decomposition by microbial growth or by undesirable chemical changes.
Antimicrobial Agent
It can also be used as a raw material for antimicrobial agents . Antimicrobial agents are substances that kill or inhibit the growth of microorganisms such as bacteria, fungi, or protozoans.
Flame Retardant
It can be used as a raw material for flame retardants . Flame retardants are compounds added to manufactured materials, such as plastics and textiles, and surface finishes and coatings that inhibit, suppress, or delay the production of flames to prevent the spread of fire.
Safety And Hazards
“2-Bromo-4-(trifluoromethyl)phenol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
2-bromo-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEDKIRYMYDIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375596 | |
| Record name | 2-Bromo-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)phenol | |
CAS RN |
81107-97-3 | |
| Record name | 2-Bromo-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



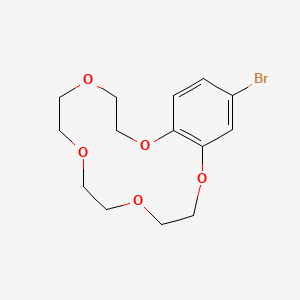
![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)
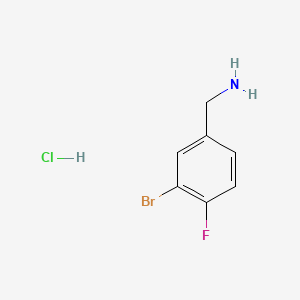
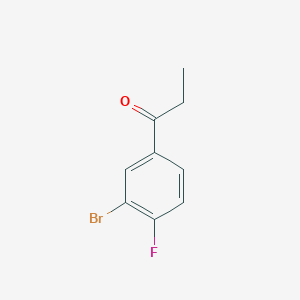
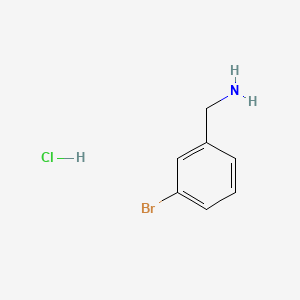
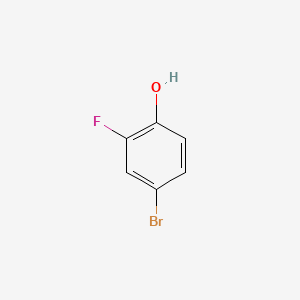
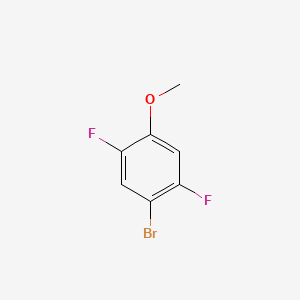
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)
